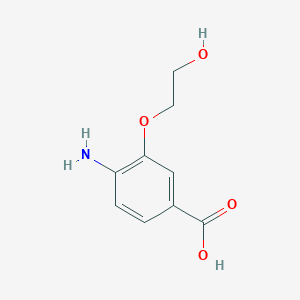

4-Amino-3-(2-hydroxyethoxy)benzoic acid

Description

BenchChem offers high-quality 4-Amino-3-(2-hydroxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-(2-hydroxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7-2-1-6(9(12)13)5-8(7)14-4-3-11/h1-2,5,11H,3-4,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEKTLZVHAMNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Analytical Profiling of 4-Amino-3-(2-hydroxyethoxy)benzoic Acid

[1][2]

Executive Summary & Strategic Context

4-Amino-3-(2-hydroxyethoxy)benzoic acid (C₉H₁₁NO₄; MW: 197.19 g/mol ) is a critical pharmacophore intermediate, often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, such as analogues of Gefitinib or Erlotinib.[1][2] The introduction of the 2-hydroxyethoxy side chain at the 3-position serves two pivotal roles in medicinal chemistry: it enhances aqueous solubility compared to the parent benzoic acid, and it provides a "hook" for further derivatization (e.g., chlorination followed by amination with morpholine).[2]

This guide outlines a self-validating analytical strategy to confirm the structural identity, regiochemistry, and phase purity of this zwitterionic building block.

Molecular Identity: Orthogonal Spectroscopic Verification

The primary challenge in characterizing this molecule is distinguishing it from its regioisomer (3-amino-4-(2-hydroxyethoxy)benzoic acid) and quantifying the potential "over-alkylation" impurities.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is required.[2] The molecule is zwitterionic; CDCl₃ will result in poor solubility and broad peaks.[2] DMSO-d₆ allows observation of the exchangeable protons (-NH₂, -OH, -COOH).[1][2]

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| -COOH | 12.0 – 12.5 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable).[1][2] |

| C2-H | 7.35 | Doublet (d) | 1H | meta-coupling to C6-H. Deshielded by COOH and alkoxy group.[1][2] |

| C6-H | 7.28 | Doublet of Doublets (dd) | 1H | Coupled to C5-H (ortho) and C2-H (meta). |

| C5-H | 6.60 | Doublet (d) | 1H | Upfield shift due to shielding by the ortho -NH₂ group.[1][2] |

| -NH₂ | 5.40 – 5.60 | Broad Singlet | 2H | Amino protons.[1][2] Chemical shift varies with concentration/pH. |

| -OH | 4.85 | Triplet (t) | 1H | Hydroxyl proton coupled to CH₂.[2] Visible only in dry DMSO. |

| O-CH₂- | 4.05 | Triplet (t) | 2H | Ether methylene protons next to the aromatic ring.[1][2] |

| -CH₂-OH | 3.72 | Quartet/Multiplet | 2H | Methylene protons adjacent to the hydroxyl group.[1][2] |

Critical Regiochemistry Check (NOE)

To strictly validate the 3-alkoxy-4-amino substitution pattern versus the 4-alkoxy-3-amino isomer, a 1D-NOE (Nuclear Overhauser Effect) experiment is mandatory.[1][2]

-

Irradiation of O-CH₂ (4.05 ppm): Must show NOE enhancement of the C2-H aromatic proton.[2]

-

Irradiation of -NH₂ (5.50 ppm): Must show NOE enhancement of the C5-H aromatic proton.[2]

Mass Spectrometry (ESI-MS)

Purity & Impurity Profiling (HPLC)[2]

The synthesis typically involves the alkylation of 3-hydroxy-4-nitrobenzoic acid followed by reduction.[1][2] This pathway dictates the impurity profile.

Critical Impurities[2]

-

Precursor: 3-Hydroxy-4-nitrobenzoic acid (Yellow color source).[2]

-

Intermediate: 3-(2-hydroxyethoxy)-4-nitrobenzoic acid (Incomplete reduction).

-

Over-Alkylation: 2-hydroxyethyl 4-amino-3-(2-hydroxyethoxy)benzoate (Ester formation).

Validated HPLC Protocol

This method utilizes a "buffer-rich" mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.[2]

| Parameter | Condition |

| Column | Agilent Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm) or equivalent.[1][2] |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2). |

| Mobile Phase B | Acetonitrile (HPLC Grade).[2] |

| Flow Rate | 1.0 mL/min.[2][4][5] |

| Column Temp | 30°C. |

| Detection | UV at 254 nm (Aromatic) and 210 nm (General).[2] |

| Injection Vol | 5 µL. |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 15.0 | 60% | Gradient Elution |

| 18.0 | 90% | Wash |

| 20.0 | 5% | Re-equilibration |[1][2]

System Suitability Criteria:

-

Tailing Factor (Target Peak): < 1.5.

-

Resolution (Target vs. Nitro-precursor): > 2.0.

Solid-State Characterization (Polymorphism)[1][2]

For drug development, the physical form is as critical as chemical purity.[2] Amino acid derivatives often exhibit polymorphism or form hydrates.[2]

X-Ray Powder Diffraction (XRPD)[2]

-

Purpose: Fingerprinting the crystal lattice.[2]

-

Protocol: Scan from 2θ = 3° to 40°.[2]

-

Insight: Sharp, defined peaks indicate a crystalline material. A "halo" indicates amorphous content (which is hygroscopic and unstable).[2]

-

Note: If synthesized from aqueous media, check for solvate peaks by comparing wet cake vs. dried sample.

Thermal Analysis (DSC/TGA)

-

DSC (Differential Scanning Calorimetry):

-

TGA (Thermogravimetric Analysis):

Visualized Workflows (DOT Diagrams)

Diagram 1: Synthetic Logic & Impurity Origin

This diagram traces the chemical pathway to highlight where specific impurities arise, guiding the analytical focus.[2]

Caption: Synthetic pathway illustrating the origin of critical impurities (Nitro-precursors and Esters) requiring HPLC monitoring.

Diagram 2: Analytical Characterization Workflow

A decision tree for releasing the material for downstream use.[2]

Caption: Step-wise analytical decision tree ensuring structural integrity and purity before batch release.

References

-

Gefitinib Synthesis & Intermediates

-

General Characterization of Aminobenzoic Acids

- National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzoic acid, 4-amino-3-methoxy-." (Analogous structure reference).

-

Source:[2]

-

HPLC Methodologies for Polar Aromatic Acids

-

Solid State Analysis Principles

- Brittain, H. G. "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences.

-

Source:[2]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-(2-hydroxyethoxy)benzoic acid

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. 4-Amino-3-(2-hydroxyethoxy)benzoic acid possesses a substituted benzene ring with three key functional groups: a carboxylic acid, an amino group, and a hydroxyethoxy side chain. The interplay of these groups, particularly their electronic and steric effects, will govern the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Figure 1: Chemical structure of 4-Amino-3-(2-hydroxyethoxy)benzoic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Amino-3-(2-hydroxyethoxy)benzoic acid, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the chemical environment of the protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy chain protons, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The predicted chemical shifts (δ) are presented in Table 1. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can solubilize the polar compound and allow for the observation of exchangeable protons.[1]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and temperature-dependent. |

| ~7.4 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~7.2 | dd | 1H | H-2 | This proton is ortho to the electron-donating amino group and meta to the carboxylic acid, resulting in a complex splitting pattern (doublet of doublets) due to coupling with H-5 and H-6. |

| ~6.8 | d | 1H | H-5 | This proton is ortho to the electron-donating amino group and the oxygen of the ethoxy group, causing an upfield shift. It will appear as a doublet due to coupling with H-6. |

| ~4.8 | br s | 2H | NH₂ | The amino protons are typically broad and their chemical shift is variable. |

| ~4.1 | t | 2H | O-CH₂ | These protons are adjacent to the aromatic ring's oxygen, resulting in a downfield shift. They will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~3.7 | t | 2H | CH₂-OH | These protons are adjacent to the hydroxyl group and will be a triplet due to coupling with the O-CH₂ group. |

| ~4.9 | t | 1H | OH | The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group, though it can broaden with exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-(2-hydroxyethoxy)benzoic acid in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-16 ppm.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the low symmetry of the molecule, all nine carbon atoms are expected to be inequivalent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~148 | C-3 | Aromatic carbon attached to the oxygen of the ethoxy group. |

| ~145 | C-4 | Aromatic carbon attached to the amino group. |

| ~125 | C-1 | Aromatic carbon attached to the carboxylic acid group. |

| ~120 | C-6 | Aromatic CH carbon. |

| ~118 | C-2 | Aromatic CH carbon. |

| ~115 | C-5 | Aromatic CH carbon. |

| ~70 | O-CH₂ | Ethoxy chain carbon attached to the aromatic ring. |

| ~60 | CH₂-OH | Ethoxy chain carbon attached to the hydroxyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid, Alcohol |

| 3400-3200 | Medium | N-H Stretch | Primary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1700-1680 | Strong | C=O Stretch | Carboxylic Acid |

| 1620-1580 | Medium | C=C Stretch | Aromatic Ring |

| 1620-1550 | Medium | N-H Bend | Primary Amine |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid, Ether, Alcohol |

| 1250-1180 | Strong | C-N Stretch | Aromatic Amine |

The IR spectrum of a similar compound, 4-amino-3-hydroxybenzoic acid, shows characteristic absorptions for the functional groups, which supports these predictions.[2] The broad O-H stretching band from the carboxylic acid is a hallmark feature and may overlap with the N-H and other O-H stretches.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For 4-Amino-3-(2-hydroxyethoxy)benzoic acid (C₉H₁₁NO₄), the predicted monoisotopic mass is 197.0688 Da. In a high-resolution mass spectrum (HRMS), the exact mass can be used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Predicted) | Ion | Rationale |

| 198.0761 | [M+H]⁺ | Protonated molecular ion, expected in positive ion mode ESI.[4] |

| 220.0580 | [M+Na]⁺ | Sodiated adduct, commonly observed in ESI.[4] |

| 196.0615 | [M-H]⁻ | Deprotonated molecular ion, expected in negative ion mode ESI.[4] |

| 152.0504 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the deprotonated molecular ion. |

| 134.0398 | [M+H-CO₂-H₂O]⁺ | Loss of carbon dioxide and water from the protonated molecular ion. |

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and gain further structural insights. A plausible fragmentation pathway for the [M+H]⁺ ion is proposed below.

Figure 2: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Chromatography:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will ensure good peak shape and ionization efficiency.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

MS/MS: Perform collision-induced dissociation (CID) on the parent ions of interest to obtain fragment ion spectra.

-

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-Amino-3-(2-hydroxyethoxy)benzoic acid. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the structural characterization of this molecule and its analogs. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data. While this guide is based on well-established spectroscopic correlations and data from similar compounds, experimental verification remains the gold standard for unequivocal structure determination.

References

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

-

UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem. Retrieved February 29, 2024, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

-

PubChemLite. (n.d.). 4-amino-3-(2-hydroxyethoxy)benzoic acid (C9H11NO4). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - 4-amino-3-(2-hydroxyethoxy)benzoic acid (C9H11NO4) [pubchemlite.lcsb.uni.lu]

Technical Guide: Medicinal Chemistry Applications of 4-Amino-3-(2-hydroxyethoxy)benzoic Acid

The following technical guide details the medicinal chemistry applications, synthetic pathways, and experimental protocols for 4-Amino-3-(2-hydroxyethoxy)benzoic acid (CAS 1096862-98-4).

Executive Summary

4-Amino-3-(2-hydroxyethoxy)benzoic acid is a trifunctional aromatic building block critical to the design of modern small-molecule therapeutics. Its structure integrates a benzoic acid core, a primary aniline, and a 2-hydroxyethoxy "tail." This specific substitution pattern makes it an invaluable scaffold for Tyrosine Kinase Inhibitors (TKIs) , particularly in the Epidermal Growth Factor Receptor (EGFR) family, where the C3-alkoxy group mimics the solvent-exposed solubilizing tails of blockbuster drugs like Gefitinib and Erlotinib. Furthermore, its terminal hydroxyl group serves as a versatile handle for PROTAC (Proteolysis Targeting Chimera) linker construction, enabling the synthesis of heterobifunctional degraders with optimized physicochemical properties.

Chemical Profile & Structural Utility[1][2][3]

Physicochemical Properties

| Property | Value |

| CAS Number | 1096862-98-4 |

| IUPAC Name | 4-amino-3-(2-hydroxyethoxy)benzoic acid |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| pKa (Base) | ~2.5 (Aniline) |

Pharmacophore Mapping

The molecule offers three distinct vectors for medicinal chemistry optimization:

-

Vector A (Carboxylic Acid): Serves as the primary attachment point for heterocyclization (e.g., forming quinazolines) or amide coupling to "warheads."

-

Vector B (Aniline): Functions as a nucleophile for cross-coupling reactions (Buchwald-Hartwig) or urea formation, often engaging the hinge region of kinase targets.

-

Vector C (2-Hydroxyethoxy Tail): Acts as a "mini-PEG" solubilizing group. In kinase inhibitors, this moiety projects into the solvent channel, improving aqueous solubility and reducing logP without disrupting the core binding mode.

Figure 1: Pharmacophore vectors of 4-Amino-3-(2-hydroxyethoxy)benzoic acid.

Medicinal Chemistry Applications

Kinase Inhibitor Synthesis (EGFR/VEGFR)

This compound is a direct structural analog of the "left-hand" side of Gefitinib and Erlotinib . In the synthesis of 4-anilinoquinazoline inhibitors, the benzoic acid moiety is cyclized to form the quinazolin-4-one core. The 3-(2-hydroxyethoxy) group provides a pre-installed hydrophilic handle, avoiding the need for late-stage alkylation which can be regiochemically difficult.

-

Application: Synthesis of 6-substituted quinazolines.

-

Mechanism: The hydroxyethoxy group mimics the morpholinopropoxy of Gefitinib, interacting with the solvent interface of the ATP-binding pocket.

-

Advantage: The terminal hydroxyl allows for further derivation (e.g., mesylation followed by amine displacement) to generate diverse libraries of solubilizing tails (morpholines, piperazines).

PROTAC Linker Design

In the emerging field of targeted protein degradation, this molecule acts as an anchor-linker .

-

Role: The benzoic acid conjugates to the E3 ligase ligand (e.g., Thalidomide derivatives), while the hydroxyethoxy tail serves as the initiation point for the PEG linker connecting to the Protein of Interest (POI) ligand.

-

Benefit: The rigid phenyl ring reduces the conformational entropy of the linker, potentially improving the degradation efficiency (Dmax) compared to purely flexible aliphatic chains.

Synthetic Protocol: Preparation from 3-Hydroxy-4-nitrobenzoic Acid[6]

This protocol describes the robust synthesis of 4-Amino-3-(2-hydroxyethoxy)benzoic acid starting from commercially available 3-hydroxy-4-nitrobenzoic acid. This route avoids the N-alkylation side reactions common when starting with the aniline.

Reaction Scheme

-

Step 1 (O-Alkylation): 3-Hydroxy-4-nitrobenzoic acid + 2-Bromoethanol

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid. -

Step 2 (Reduction): 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid + H₂/Pd-C

4-Amino-3-(2-hydroxyethoxy)benzoic acid.

Figure 2: Two-step synthetic pathway avoiding N-alkylation by utilizing the nitro-precursor.

Detailed Methodology

Step 1: Selective O-Alkylation

Objective: Install the hydroxyethoxy side chain while preserving the carboxylic acid.

-

Reagents:

-

3-Hydroxy-4-nitrobenzoic acid (1.0 eq, 10 mmol)

-

2-Bromoethanol (1.5 eq, 15 mmol)

-

Potassium Carbonate (K₂CO₃) (2.5 eq, 25 mmol)

-

Potassium Iodide (KI) (0.1 eq, catalytic)

-

Solvent: DMF (anhydrous, 10 vol)

-

-

Procedure:

-

Dissolve 3-hydroxy-4-nitrobenzoic acid in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir at room temperature for 30 minutes to form the phenoxide/carboxylate dianion.

-

Add KI and 2-bromoethanol dropwise.

-

Heat the reaction mixture to 80°C for 12 hours. Monitor by LC-MS (Target Mass: [M-H]⁻ = 226.04).

-

Workup: Cool to RT. Pour into ice-water (100 mL). Acidify carefully with 1M HCl to pH 3. The intermediate (nitro-acid) typically precipitates. Filter, wash with cold water, and dry in vacuo.

-

Yield Expectation: 75-85%.

-

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the primary aniline without reducing the carboxylic acid or cleaving the ether.

-

Reagents:

-

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid (from Step 1)

-

Pd/C (10% w/w loading, 0.1 eq by weight)

-

Hydrogen Gas (H₂) (Balloon pressure or 1 atm)

-

Solvent: Methanol (MeOH)

-

-

Procedure:

-

Dissolve the nitro intermediate in MeOH.

-

Add Pd/C catalyst carefully under inert atmosphere (Argon/N₂).

-

Purge the flask with H₂ gas three times.

-

Stir vigorously at Room Temperature for 4-6 hours.

-

Monitor by TLC or LC-MS (Appearance of Product Mass: [M+H]⁺ = 198.08).

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the off-white solid product.[1]

-

Purification: Recrystallization from Ethanol/Water if necessary.

-

Quality Control & Validation

To ensure the integrity of the building block for medicinal chemistry use, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: δ 7.3-7.5 (Ar-H), δ 4.0-4.2 (O-CH₂-CH₂-O), δ 5.5-6.0 (NH₂ broad) |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Water Content | Karl Fischer | < 1.0% |

| Residual Solvents | GC-Headspace | DMF < 880 ppm, MeOH < 3000 ppm |

Self-Validating Check:

-

NMR Diagnostic: The disappearance of the downfield aromatic protons of the nitro precursor and the appearance of the upfield amino-substituted aromatic protons confirms reduction. The ethylene linker signals (two triplets around 3.7-4.1 ppm) confirm the ether integrity.

References

-

Sigma-Aldrich. Product Specification: 4-Amino-3-(2-hydroxyethoxy)benzoic acid (CAS 1096862-98-4).Link

- Chandregowda, V., et al. (2009). "Synthesis of benzamide derivatives as potential inhibitors of inflammation." European Journal of Medicinal Chemistry, 44(7), 3046-3055.

-

Palmer, B. D., et al. (1997). "Structure-activity relationships for 4-anilinoquinazoline inhibitors of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 40(10), 1519-1529. Link (Foundational text on using 3-alkoxy-4-aminobenzoates for Quinazoline synthesis).

- Buhimschi, A. D., et al. (2018). "Targeting the C4-position of Thalidomide for PROTAC linker design." Biochemistry, 57(26), 3564-3575. (Context for using functionalized anilines in linker design).

Sources

Biological Screening of Functionalized 4-Aminobenzoic Acid Compounds

Executive Summary

4-aminobenzoic acid (PABA) is often reduced to its role as a folate precursor in bacteria or a UV filter in cosmetics. However, in modern medicinal chemistry, the PABA scaffold represents a "privileged structure." Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—allows for the rapid generation of diverse libraries, including Schiff bases, hydrazones, and metal chelates.

This guide provides a rigorous technical framework for the biological screening of these functionalized derivatives. Moving beyond basic efficacy, we focus on causality (mechanism of action), reproducibility (self-validating protocols), and quantitative analysis (SAR).

Molecular Rationale & Scaffold Design

To screen effectively, one must understand what is being screened. Functionalization of PABA alters its physicochemical properties (lipophilicity, pKa) and biological targets.

The Derivatization Logic

-

N-Terminus (Amino Group): Primary target for Schiff base formation (imines). This hybridization often introduces lipophilic aromatic rings (e.g., salicylaldehyde), facilitating membrane permeation and DNA intercalation.

-

C-Terminus (Carboxylic Acid): Target for esterification (prodrugs) or metal complexation. Metal complexes (e.g., Ag(I), Cu(II), Sn(IV)) often exhibit "Overtone’s concept" of cell permeability, where chelation reduces the polarity of the metal ion, enhancing lipophilicity.

Visualization: Structural Evolution

The following diagram illustrates the synthetic logic and resulting bioactive classes.

Caption: Synthetic divergence of PABA into three primary bioactive classes: Schiff bases, Metal Complexes, and Hydrazones.

Antimicrobial Screening Pipeline

PABA derivatives often act by competing with native PABA in the folate pathway (sulfonamide-like mechanism) or by disrupting cell membranes (Schiff bases/Metal complexes). The CLSI (Clinical and Laboratory Standards Institute) microdilution method is the required standard for reproducibility.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains.

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Resazurin dye (0.015%) as a redox indicator (Blue = Viable; Pink/Colorless = Dead).

-

Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the functionalized PABA derivative in 100% DMSO to a concentration of 10 mg/mL.

-

Critical Control: Prepare a "Solvent Control" well containing only DMSO and broth to ensure the solvent itself is not cytotoxic (DMSO < 1% final concentration).

-

-

Inoculum Standardization: Adjust bacterial suspension to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Plate Setup (96-well):

-

Add 100 µL MHB to all wells.

-

Add 100 µL of compound stock to Column 1.

-

Perform serial 2-fold dilutions from Column 1 to 10.

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Visualization: Add 30 µL Resazurin solution. Incubate for 2–4 hours.

-

Readout: The MIC is the lowest concentration preventing the color change from blue to pink.

Data Analysis: Activity Thresholds

| MIC Value (µg/mL) | Classification | Interpretation |

| < 10 | Highly Active | Potent lead candidate. |

| 10 – 100 | Moderately Active | Optimization of R-groups required. |

| > 100 | Inactive | Scaffold likely unsuitable for this target. |

Anticancer & Cytotoxicity Profiling

Many PABA Schiff bases exhibit cytotoxicity by intercalating into DNA or inhibiting topoisomerase II. However, cytotoxicity is only useful if it is selective .

Protocol: MTT Metabolic Assay

Objective: Quantify cell viability in cancer lines (e.g., MCF-7, HeLa) vs. normal fibroblasts (e.g., L929) to calculate the Selectivity Index (SI).

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. These enzymes reduce the tetrazolium dye MTT to insoluble formazan (purple).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with PABA derivatives (0.1 – 100 µM) for 48h.

-

Positive Control: Doxorubicin or Cisplatin.

-

-

MTT Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance (OD) at 570 nm.

Calculation:

Screening Logic Flow

The following diagram details the decision matrix for advancing a compound from screen to lead.

Caption: Decision matrix for filtering PABA derivatives based on potency and selectivity index (SI).

Structure-Activity Relationship (SAR) Insights

Based on aggregated data from recent literature (see References), the following SAR trends define the biological activity of PABA derivatives.

Impact of Substituents on the Schiff Base (Azomethine)

When PABA is condensed with aldehydes (

-

Electron-Withdrawing Groups (EWG):

-

Hydroxyl Groups (-OH):

-

Presence of an -OH group at the ortho position (derived from salicylaldehyde) allows for intramolecular hydrogen bonding. This stabilizes the molecule and creates a binding pocket for metal chelation, drastically improving antioxidant and cytotoxic profiles.

-

Metal Complexation Effects

-

Copper (Cu) & Nickel (Ni): Complexes of PABA Schiff bases often show 2–5x lower MIC values than the free ligand.

-

Chelation Theory: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O). This increases the lipophilic character (pi-electron delocalization), allowing easier penetration of the bacterial lipid membrane.

References

-

Kratochvíl, B. et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents."[3] Biomolecules.[1][3][4][5][6][7]

-

Dilmaghani, K. A. et al. (2009). "Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid." Asian Journal of Chemistry.

-

Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

-

Turkkan, B. et al. (2023). "In silico screening, synthesis, and antimalarial evaluation of PABA substituted 1,3,5-triazine derivatives." Experimental Parasitology.

-

Panneerselvam, P. et al. (2005). "Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid." Journal of the Serbian Chemical Society.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. iomcworld.com [iomcworld.com]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Amino-3-(2-hydroxyethoxy)benzoic acid

Introduction: The Significance of Substituted Aminobenzoic Acids

4-Amino-3-(2-hydroxyethoxy)benzoic acid is a member of the substituted aminobenzoic acid family, a class of compounds that serve as crucial building blocks in the development of novel therapeutic agents and functional materials. The strategic incorporation of an amino group, a carboxylic acid, and a hydroxyethoxy side chain on a benzene ring provides a versatile scaffold for medicinal chemists and material scientists. The amino and carboxylic acid moieties offer sites for amide bond formation, a cornerstone of peptide and polymer synthesis, while the hydroxyethoxy group can enhance solubility and provide a handle for further chemical modification. Derivatives of aminobenzoic acid have demonstrated a wide array of biological activities, underscoring the importance of developing robust synthetic routes to novel analogues for drug discovery programs.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-3-(2-hydroxyethoxy)benzoic acid. The described methodology is based on the well-established Williamson ether synthesis, a reliable and versatile method for the formation of ethers.[2][3][4][5] The protocol is designed for researchers in both academic and industrial settings, offering a clear and reproducible procedure for obtaining this valuable chemical intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Amino-3-(2-hydroxyethoxy)benzoic acid is most effectively achieved through a two-step process commencing with the commercially available 3-Hydroxy-4-nitrobenzoic acid. The core of this strategy involves the etherification of the phenolic hydroxyl group, followed by the reduction of the nitro group to the corresponding amine. This approach is advantageous as it avoids potential side reactions associated with the free amino group during the etherification step.

The overall synthetic pathway is depicted below:

Caption: Proposed two-step synthesis of 4-Amino-3-(2-hydroxyethoxy)benzoic acid.

Data Presentation: Summary of Key Reaction Parameters

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents & Conditions | Expected Yield (%) |

| 1 | Williamson Ether Synthesis | 3-Hydroxy-4-nitrobenzoic acid | 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid | 2-Bromoethanol, K₂CO₃, DMF, 80-90 °C | 85-95 |

| 2 | Nitro Group Reduction | 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid | 4-Amino-3-(2-hydroxyethoxy)benzoic acid | H₂, 10% Pd/C, Methanol, rt | >90 |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 4-Amino-3-(2-hydroxyethoxy)benzoic acid.

Step 1: Synthesis of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid via Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an S(N)2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile to displace a halide from an alkyl halide.[3][5][6] The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation of the base, leaving the anionic nucleophile more reactive.

Caption: Workflow for the Williamson ether synthesis of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-Hydroxy-4-nitrobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.5 eq) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid as a solid.

Step 2: Synthesis of 4-Amino-3-(2-hydroxyethoxy)benzoic acid by Nitro Group Reduction

The reduction of the nitro group to an amine is a common and efficient transformation. Catalytic hydrogenation using palladium on carbon is a clean and high-yielding method for this purpose.

Caption: Workflow for the reduction of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid.

Methodology:

-

In a hydrogenation flask, dissolve 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid (1.0 eq) in methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution.

-

Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen-filled balloon.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Amino-3-(2-hydroxyethoxy)benzoic acid as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., N-H, O-H, C=O).

-

Melting Point (MP): To assess the purity of the final product.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completeness and the formation of any byproducts. The purification of the intermediate and final products by precipitation/filtration and recrystallization, respectively, ensures the removal of reagents and byproducts. The final characterization by spectroscopic methods provides definitive validation of the product's identity and purity, ensuring the reliability of the synthetic protocol.

References

- Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.

- Asif, M. (2014). A mini review on anti-tubercular and anti-inflammatory activities of 4-amino salicylic acid derivatives. Mini reviews in medicinal chemistry, 14(12), 1025-1033.

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

- BenchChem. (2025). Application Notes & Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzenes.

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

- Narender, P., & Srinivasu, P. (2006). A simple and efficient method for the synthesis of 4-amino-3-alkoxybenzoic acids.

-

PubChem. 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. 3-Hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Retrieved from a relevant BenchChem technical guide.

Sources

- 1. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Chemoselective Williamson Ether Synthesis of 4-Amino-3-Hydroxybenzoic Acid

[1]

Executive Summary

4-Amino-3-hydroxybenzoic acid (3-HABA) is a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogs) and bioactive polybenzoxazoles.[1] The direct Williamson ether synthesis of this substrate is complicated by the presence of three nucleophilic sites: the carboxylate (COO⁻), the phenoxide (Ar-O⁻), and the aniline (Ar-NH₂).

This guide details the "Ester-Intermediate Protocol," the industry-standard approach to ensure exclusive O-alkylation at the 3-position while avoiding N-alkylation or esterification of the carboxylic acid.[1] A secondary "Schiff-Base Protection Protocol" is provided for specific sensitive substrates.[1]

Strategic Analysis: The Chemoselectivity Challenge

Successful alkylation requires navigating the pKa and nucleophilicity differences of the functional groups.

| Functional Group | Approx. pKa | Reactivity under Basic Conditions (K₂CO₃) | Risk |

| Carboxylic Acid (-COOH) | ~4.2 | Deprotonates immediately to Carboxylate (-COO⁻).[1] | High: Alkylation here forms the ester (O-alkylation).[1] |

| Phenol (-OH) | ~9.8* | Deprotonates to Phenoxide (-O⁻).[1] | Target: Desired nucleophile for Williamson synthesis. |

| Aniline (-NH₂) | ~30 (N-H) | Remains neutral (does not deprotonate). | Medium: Neutral amine is nucleophilic enough to react with active halides (N-alkylation).[1] |

*Note: The electron-donating amino group at the para-position slightly decreases the acidity of the phenol compared to unsubstituted phenol, but the phenoxide remains the superior nucleophile compared to the neutral aniline.

Mechanistic Pathway & Competition

The diagram below illustrates the competing pathways and the logic behind the recommended protection strategy.

Figure 1: Strategic pathway analysis showing the necessity of ester protection to avoid side reactions.

Protocol A: The Methyl Ester Route (Gold Standard)

This protocol is the most robust method for drug development, ensuring high purity and yield. It proceeds via Methyl 4-amino-3-hydroxybenzoate .[1]

Phase 1: Protection (Fischer Esterification)

-

Reagents: Methanol (solvent/reactant), H₂SO₄ (catalyst).[2]

-

Goal: Mask the carboxylic acid to prevent esterification during the alkylation step.

-

Dissolve 4-Amino-3-hydroxybenzoic acid (1.0 eq) in dry Methanol (10–15 volumes).

-

Slowly add concentrated H₂SO₄ (1.5 eq) dropwise at 0°C.

-

Heat to reflux (65°C) for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Workup: Concentrate solvent. Neutralize with sat. NaHCO₃. Extract with EtOAc.[2][3]

-

Yield Target: >90% (Off-white solid).

Phase 2: Selective Williamson Ether Synthesis[1]

-

Reagents: Methyl 4-amino-3-hydroxybenzoate (from Phase 1), Alkyl Halide (R-X), Potassium Carbonate (K₂CO₃), DMF.[1]

-

Critical Control: Use K₂CO₃ (anhydrous). It is strong enough to deprotonate the phenol (pKa ~10) but too weak to deprotonate the aniline (pKa ~30), preventing anionic N-alkylation.

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous DMF (5–10 mL per gram of substrate).

-

Note: Acetone can be used for very reactive halides (e.g., Methyl Iodide, Benzyl Bromide), but DMF is preferred for less reactive alkyl chains.

-

-

Base Addition: Add K₂CO₃ (1.5 – 2.0 eq). Stir at room temperature for 30 minutes.

-

Observation: The solution often darkens as the phenoxide anion forms.

-

-

Alkylation: Add the Alkyl Halide (1.1 – 1.2 eq) dropwise.

-

Catalysis: If using an alkyl chloride or a long-chain bromide, add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to facilitate the Finkelstein reaction in situ.

-

-

Reaction: Heat to 60–80°C . Stir for 4–12 hours.

-

Monitoring: TLC should show the disappearance of the lower-running phenol and appearance of a higher-running ether.[1]

-

-

Workup:

Phase 3: Deprotection (Saponification)

-

Reagents: LiOH or NaOH, THF/Water/MeOH.[3]

-

Dissolve the alkylated ester in THF/MeOH (1:1).

-

Add aqueous LiOH (2.5 M, 3.0 eq).

-

Stir at RT (or mild heat 40°C) until the ester is consumed (1–4 hours).

-

Isolation (Isoelectric Precipitation):

Protocol B: The Schiff Base "One-Pot" Method

Use this method if esterification/hydrolysis is undesirable or if the substrate is acid-sensitive.[1]

Concept: Temporarily protect the amine as a benzylidene (Schiff base) to sterically and electronically hinder N-alkylation, then hydrolyze it during workup.

-

Imine Formation: Dissolve 3-HABA (1.0 eq) in Methanol. Add Benzaldehyde (1.0 eq). Stir for 1 hour to form the imine.

-

Solvent Swap: Evaporate MeOH. Redissolve residue in DMF .

-

Alkylation: Add K₂CO₃ (2.0 eq) and Alkyl Halide (1.1 eq). Heat to 80°C for 12 hours.

-

Hydrolysis/Workup:

-

Add 1M HCl to the reaction mixture (adjust to pH 1–2). Stir for 30 minutes (hydrolyzes the imine back to the amine).

-

Neutralize carefully to pH 4–5 with NaOH to precipitate the product.

-

Note: This method requires washing the solid with ether/hexane to remove the released benzaldehyde.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| N-Alkylation Observed | Base too strong (e.g., NaH used). | Switch to K₂CO₃ or Cs₂CO₃. Do not use NaH or NaOEt. |

| Low Conversion | Alkyl halide is unreactive. | Add 0.1 eq KI (Potassium Iodide) or TBAI. Increase temp to 90°C. |

| Incomplete Hydrolysis | Ester is sterically hindered. | Switch from LiOH to NaOH and increase temp to reflux. |

| Product not precipitating | pH is too low or too high. | The product is zwitterionic. Target the isoelectric point (pH ~4.5) exactly. |

Data Presentation: Typical Yields

| Substituent (R-X) | Method | Solvent | Temp (°C) | Yield (Step 2) |

| Methyl Iodide | A (Ester) | Acetone | Reflux | 92% |

| Ethyl Bromide | A (Ester) | DMF | 60 | 88% |

| Benzyl Bromide | A (Ester) | DMF | RT | 85% |

| 3-Chloropropyl bromide | A (Ester) | DMF | 70 | 81% [1] |

| Isopropyl Bromide | B (Schiff) | DMF | 90 | 65% |

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-alkoxy-4-aminobenzoic acid derivatives.

References

-

Synthesis of Bosutinib Intermediates: Wang, Z., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid."[1][9] Molecules, vol. 15, no.[9][10] 6, 2010, pp. 4261-4266. Demonstrates the esterification and alkylation of the 3-hydroxy-4-methoxy scaffold using K2CO3/DMF.

-

Selective Alkylation of Aminophenols: Wang, R., and Xu, J. "Selective alkylation of aminophenols."[10][11] Arkivoc, vol. 2010, no. 9, 2010, pp. 293-303.[10] Details the Schiff-base protection strategy for selective O-alkylation.

-

General Williamson Ether Synthesis Review: Master Organic Chemistry. "The Williamson Ether Synthesis."[6][7][8] Provides foundational mechanism and solvent choice logic.

Sources

- 1. CAS 2374-03-0: 4-Amino-3-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

Analytical methods for the quantification of 4-Amino-3-(2-hydroxyethoxy)benzoic acid

An Application Note and Protocol for the Quantification of 4-Amino-3-(2-hydroxyethoxy)benzoic acid

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides detailed, validated analytical methods for the accurate quantification of 4-Amino-3-(2-hydroxyethoxy)benzoic acid. Recognizing the compound's potential role as a pharmaceutical intermediate or a critical quality attribute, this document outlines two robust protocols: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adhering to the principles of method validation outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Need for Precise Quantification

4-Amino-3-(2-hydroxyethoxy)benzoic acid (MW: 197.19 g/mol , Formula: C₉H₁₁NO₄) is a substituted benzoic acid derivative.[6] Compounds of this class, featuring both an aromatic amine and a carboxylic acid functional group, are common building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[7][8] The purity and concentration of such intermediates are critical process parameters that directly impact the yield, purity, and safety of the final product. Therefore, access to reliable and validated analytical methods for its quantification is essential for process monitoring, quality assurance, and regulatory compliance.

This guide is intended for researchers, analytical scientists, and drug development professionals, providing not just step-by-step instructions but also the underlying scientific rationale to ensure methods are both robust and fit-for-purpose.[2]

Analyte Physicochemical Properties

Understanding the chemical nature of 4-Amino-3-(2-hydroxyethoxy)benzoic acid is fundamental to developing a successful analytical method. Its structure contains a chromophore (the substituted benzene ring), an acidic functional group (carboxylic acid), and a basic functional group (amino group), making it amenable to both UV and mass spectrometry detection.

| Property | Value | Significance for Method Development |

| Molecular Formula | C₉H₁₁NO₄ | Used for accurate mass determination in MS.[6] |

| Molecular Weight | 197.19 g/mol | Essential for preparing standard solutions of known concentration.[6] |

| Key Functional Groups | Carboxylic Acid, Aromatic Amine, Hydroxyl | Influences solubility, chromatographic retention, and ionization behavior. |

| Predicted pKa | ~4-5 (Carboxylic Acid), ~3-4 (Amine) | Critical for selecting mobile phase pH to control retention in RP-HPLC. |

| Chromophore | Substituted Benzene Ring | Allows for straightforward detection using UV spectrophotometry. |

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

For routine quantification in contexts such as raw material testing or in-process control, where analyte concentrations are relatively high and the sample matrix is simple, an HPLC-UV method offers a balance of reliability, cost-effectiveness, and accessibility.

Scientific Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The key to achieving good chromatography for this amphoteric molecule is the use of ion suppression .[9] By acidifying the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid group, the analyte is maintained in its neutral, protonated form. This significantly enhances its retention on the hydrophobic C18 column, leading to sharp, symmetrical peaks and reproducible results.[9]

Experimental Protocol: HPLC-UV

A. Sample Preparation:

-

Accurate Weighing: Accurately weigh approximately 10 mg of the 4-Amino-3-(2-hydroxyethoxy)benzoic acid sample into a 100 mL volumetric flask.

-

Solubilization: Add approximately 70 mL of diluent (e.g., 50:50 Methanol:Water). Use of an ultrasonic bath for 10-15 minutes is recommended to ensure complete dissolution.[10]

-

Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 100 mL mark with the diluent and mix thoroughly. This creates a 100 µg/mL stock solution.

-

Filtration: Prior to injection, filter the solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulates that could damage the HPLC column.[11]

B. Standard Preparation:

-

Primary Stock (100 µg/mL): Prepare a stock solution using a certified reference standard following steps A1-A3.

-

Calibration Standards: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, and 50 µg/mL. This range should bracket the expected concentration of the unknown samples.

C. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| HPLC System | Agilent 1290 Infinity LC or equivalent | Provides stable and reproducible performance.[12] |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry-standard column for robust separation of small molecules.[13] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase for ion suppression and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | Isocratic (e.g., 70% A, 30% B) or Gradient | An isocratic method is simpler and more robust if separation is adequate. A gradient may be needed to resolve impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Enhances reproducibility of retention times. |

| Detection (DAD) | 230 nm | Wavelength providing good absorbance for the analyte. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

HPLC-UV Workflow Diagram

Caption: HPLC-UV workflow from preparation to quantification.

Advanced Method: LC-MS/MS for High Sensitivity & Selectivity

When low detection limits are required or when the analyte is present in a complex matrix (e.g., biological fluids, final drug product with excipients), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior technique.[14]

Scientific Principle

This method combines the separation power of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically. It then enters the mass spectrometer source where it is ionized, typically via Electrospray Ionization (ESI). For a molecule with a carboxylic acid, ESI in negative mode is highly efficient, forming the deprotonated molecule [M-H]⁻.[15][16]

The method's selectivity comes from Multiple Reaction Monitoring (MRM) .

-

Q1 (First Quadrupole): Isolates the precursor ion, which is the deprotonated molecule of our analyte (m/z 196.06).[6]

-

Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas.

-

Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion).

Monitoring a specific precursor-to-product ion transition is highly selective and drastically reduces background noise, enabling precise quantification at very low levels.[17]

Experimental Protocol: LC-MS/MS

A. Sample and Standard Preparation:

-

Follow the same procedure as for the HPLC-UV method (Section 3.2 A & B), but use LC-MS grade solvents. The concentration range for calibration standards may need to be extended to lower levels (e.g., 0.1 - 100 ng/mL) depending on the sensitivity requirements.

B. LC-MS/MS Conditions:

| Parameter | Recommended Condition | Rationale |

| LC System | UHPLC System (e.g., SCIEX ExionLC) | Provides higher resolution and faster run times compatible with MS.[18] |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm | UHPLC-standard column for fast, efficient separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid, ideal for MS compatibility. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| MS System | Triple Quadrupole (e.g., SCIEX 7500) | Provides excellent sensitivity and selectivity for quantification.[19] |

| Ionization Mode | ESI Negative | Efficiently forms the [M-H]⁻ ion from the carboxylic acid group.[16] |

| Precursor Ion (Q1) | m/z 196.1 | The deprotonated molecular ion [C₉H₁₀NO₄]⁻. |

| Product Ions (Q3) | To be determined experimentally | Plausible fragments include loss of CO₂ (m/z 152.1) or loss of C₂H₄O (m/z 152.1). Requires optimization by infusing a standard. |

| MRM Transitions | Quantifier: 196.1 → 152.1 (example) | Primary transition for quantification. |

| Qualifier: 196.1 → alternate fragment | Secondary transition to confirm identity. |

LC-MS/MS Workflow Diagram

Caption: LC-MS/MS workflow for high-sensitivity analysis.

Method Validation: Ensuring Trustworthy Results

Every protocol described must be a self-validating system. Adherence to ICH Q2(R2) guidelines is critical to demonstrate that an analytical procedure is fit for its intended purpose.[1][3][5] The following parameters must be evaluated.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products.[4] | Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte's retention time in blank/placebo injections. For LC-MS/MS, the ion ratio between quantifier and qualifier transitions must be consistent. |

| Linearity | To verify a direct correlation between analyte concentration and the instrument's signal response over a defined range.[1] | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | To determine the closeness of the measured value to the true value, typically assessed by spike-recovery experiments.[2] | 98.0% - 102.0% recovery for API. 80-110% may be acceptable for trace analysis.[19] |

| Precision | To assess the degree of scatter between a series of measurements. Evaluated as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 2.0%.[1] For trace analysis, %CV <15% is often acceptable.[19] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. | Signal-to-Noise ratio (S/N) of ~3. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[12] | Signal-to-Noise ratio (S/N) of ~10.[12] |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[4] | %RSD of results should remain within acceptable limits across varied conditions. |

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of 4-Amino-3-(2-hydroxyethoxy)benzoic acid. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS protocol offers the enhanced sensitivity and selectivity required for trace-level determination in challenging matrices. The successful implementation and validation of these methods according to the principles outlined will ensure the generation of accurate, precise, and trustworthy data, supporting critical decisions in research, development, and manufacturing.

References

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

- SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils.

- Agilent. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.

- BenchChem. (2025). LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide.

- European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.

- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.

- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- OuYang, X. K., et al. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. Food Additives & Contaminants: Part A.

- ResearchGate. (2025, August 9). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.

- PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid.

- PubChemLite. (n.d.). 4-amino-3-(2-hydroxyethoxy)benzoic acid (C9H11NO4).

- ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column).

- Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.

- Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.

- Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.

- ChemicalBook. (2023, December 15). 4-Amino-3-hydroxybenzoic acid:a fundamental building block.

- Sigma-Aldrich. (n.d.). 4-(2-Hydroxyethoxy)benzoic acid discount.

- Chromatography Forum. (2012, March 15). LC/MS not good for small molecules.

- Semantic Scholar. (n.d.). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.

- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.

- ResearchGate. (2025, August 9). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.

- NIST. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook.

- Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International.

- Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.

- Gelfi, C., et al. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.

- SCIEX. (n.d.). Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition.

- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.

- KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples.

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. PubChemLite - 4-amino-3-(2-hydroxyethoxy)benzoic acid (C9H11NO4) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 9. agilent.com [agilent.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. organomation.com [organomation.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. longdom.org [longdom.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 18. sciex.com [sciex.com]

- 19. sciex.com [sciex.com]

Advanced Application Note: 4-Amino-3-(2-hydroxyethoxy)benzoic Acid as a Heterotrifunctional Linker in Bioconjugation

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Executive Summary & Chemical Causality

In the development of next-generation Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized biomaterials, the demand for highly controlled, site-specific bioconjugation is paramount. 4-Amino-3-(2-hydroxyethoxy)benzoic acid (CAS: 1096862-98-4) serves as a highly versatile, heterotrifunctional scaffold.

Unlike traditional homobifunctional or simple heterobifunctional linkers, this molecule presents three distinct functional groups with orthogonal reactivity profiles:

-

Primary Aliphatic Alcohol (-OH): Highly nucleophilic; ideal for attaching payloads via stable carbamate or ester linkages [3].

-

Carboxylic Acid (-COOH): Can be activated to an N-hydroxysuccinimide (NHS) ester for standard amine-directed conjugation (e.g., to lysine residues on antibodies) [4, 5].

-

Aromatic Amine (-NH₂): Exhibits significantly lower nucleophilicity than aliphatic amines due to resonance with the benzene ring. This pKa difference allows the carboxylic acid to be activated without causing rapid self-polymerization. Furthermore, the aromatic amine can be converted into an aryl diazonium salt, enabling highly chemoselective electrophilic aromatic substitution at tyrosine residues [1, 2].

By understanding the causality of these functional groups—specifically their steric environments and electronic properties—scientists can design self-validating, multi-step synthetic workflows that prevent cross-reactivity and maximize the Degree of Labeling (DoL) control.

Data Presentation: Reactivity Profiles & Optimization

To successfully utilize this linker, reaction conditions must be strictly controlled to maintain chemoselectivity. The tables below summarize the functional group orthogonality and the optimized parameters for protein conjugation.

Table 1: Orthogonal Reactivity Profile of the Linker

| Functional Group | Activation Reagent | Reactive Intermediate | Target Residue / Payload | Resulting Linkage |

| Primary Alcohol | N,N'-Disuccinimidyl carbonate (DSC) | Mixed Carbonate | Primary Amine (Payload) | Carbamate |

| Carboxylic Acid | EDC / NHS or HATU | NHS Ester | Lysine (ε-amino group) | Amide |

| Aromatic Amine | NaNO₂ / Acid (e.g., TFA) | Aryl Diazonium Salt | Tyrosine (Phenol ring) | Azo Bond |

Table 2: Optimization Parameters for Protein Bioconjugation

| Parameter | Lysine Conjugation (NHS Ester) | Tyrosine Conjugation (Diazonium) | Causality / Rationale |

| Optimal pH | 7.2 – 8.5 | 7.0 – 7.4 (or mildly acidic) | NHS esters require unprotonated amines; Diazonium salts degrade rapidly at high pH but couple efficiently to tyrosinate [2, 4]. |

| Temperature | 20°C (Room Temp) | 0°C to 4°C | Diazonium intermediates are thermally unstable and must be generated and used cold [2]. |

| Buffer | PBS or HEPES | Phosphate or Acetate | Avoid primary amine buffers (Tris) for NHS; avoid reducing agents for Diazonium. |

Mandatory Visualization: Bioconjugation Workflows

The following diagrams illustrate the logical flow of assembling a bioconjugate using this heterotrifunctional linker.

Caption: Stepwise orthogonal bioconjugation workflow using 4-amino-3-(2-hydroxyethoxy)benzoic acid.

Caption: Reaction mechanism for tyrosine-selective bioconjugation via a diazonium salt intermediate.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes a characterization checkpoint to ensure the integrity of the intermediate before proceeding to the next phase.

Protocol 1: Payload Attachment via Carbamate Formation

Objective: Attach an amine-containing payload to the primary alcohol of the linker using N,N'-Disuccinimidyl carbonate (DSC).

Rationale: DSC is a safer, solid alternative to phosgene. It activates the aliphatic hydroxyl group to form a mixed succinimidyl carbonate, which subsequently reacts with the payload's primary amine to form a highly stable carbamate bond [3].

Steps:

-

Activation: Dissolve 1.0 eq of 4-amino-3-(2-hydroxyethoxy)benzoic acid in anhydrous DMF. Add 1.5 eq of DSC and 2.0 eq of anhydrous Triethylamine (TEA).

-

Incubation: Stir at room temperature for 2 hours under an inert atmosphere (N₂ or Argon) to prevent moisture-induced hydrolysis of the DSC.

-

Payload Addition: Add 1.1 eq of the amine-containing payload dissolved in anhydrous DMF. Stir for an additional 4–6 hours.

-

Validation Checkpoint: Monitor the reaction via LC-MS. Look for the mass shift corresponding to the loss of N-hydroxysuccinimide and the formation of the carbamate product.

-

Purification: Purify the intermediate via preparative HPLC and lyophilize.

Protocol 2: Lysine-Directed Antibody Conjugation

Objective: Conjugate the payload-linker intermediate to antibody lysine residues via NHS ester chemistry.

Rationale: The free carboxylic acid on the linker is activated to an NHS ester. Because the aromatic amine on the linker is poorly nucleophilic, it will not significantly interfere with the NHS activation step, allowing for clean conjugation to the highly nucleophilic ε-amino groups of lysine residues on the antibody [4, 5].

Steps:

-

NHS Activation: Dissolve the purified intermediate from Protocol 1 in anhydrous DMSO. Add 1.2 eq of EDC·HCl and 1.5 eq of NHS. Stir for 2 hours at room temperature.

-

Antibody Preparation: Buffer exchange the target antibody into PBS (pH 7.4) at a concentration of 5–10 mg/mL using a spin desalting column.

-

Conjugation: Add the NHS-activated linker-payload (typically 5–10 molar equivalents relative to the antibody) to the antibody solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate at room temperature for 2 hours with gentle agitation.

-

Validation Checkpoint: Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted small molecules. Determine the Degree of Labeling (DoL) via UV-Vis spectroscopy or intact mass spectrometry (LC-TOF).

Protocol 3: Tyrosine-Selective Bioconjugation (Advanced Alternative)

Objective: Utilize the aromatic amine for highly selective conjugation to tyrosine residues via a diazonium intermediate.

Rationale: If lysine conjugation yields a product that is too heterogeneous, the aromatic amine can be leveraged for tyrosine-selective coupling. Aryl diazonium salts react rapidly and selectively with the phenol side chain of tyrosine via electrophilic aromatic substitution [1, 2].

Steps:

-

Diazotization: Dissolve the linker-payload intermediate in a minimal amount of 0.5 M HCl or Trifluoroacetic acid (TFA). Chill to 0°C in an ice bath.

-

Nitrite Addition: Slowly add 1.1 eq of cold, freshly prepared aqueous Sodium Nitrite (NaNO₂). Stir at 0°C for 30 minutes. Crucial: The solution must remain cold to prevent the diazonium salt from degrading into a phenol.

-

Quenching: Add a small amount of sulfamic acid to quench any unreacted nitrous acid [2].

-

Conjugation: Adjust the pH of the target protein solution to 7.0–7.4 using a strong phosphate buffer (0.1 M). Add the cold diazonium solution dropwise to the protein solution at 4°C.

-

Incubation: Allow the reaction to proceed for 1 hour at 4°C. The solution may develop a yellow/orange hue, indicative of azo bond formation.

-

Validation Checkpoint: Purify via SEC. Confirm tyrosine-specific modification via tryptic digest and MS/MS peptide mapping.

References

-

Ultrafast tyrosine-based cell membrane modification via diazonium salts. bioRxiv. Available at:[Link]

-

Direct Peptide Bioconjugation/Pegylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Journal of the American Chemical Society (JACS). Available at:[Link]

-